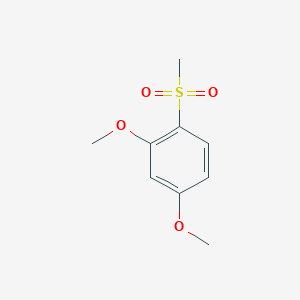
1-(Methanesulfonyl)-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O4S It is a derivative of benzene, featuring two methoxy groups and a methylsulfonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-1-(methylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2,4-dimethoxybenzene using methylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The methylsulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like sulfuric acid or iron(III) bromide.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nitration: 2,4-Dimethoxy-1-(methylsulfonyl)-5-nitrobenzene.
Bromination: 2,4-Dimethoxy-1-(methylsulfonyl)-5-bromobenzene.
Oxidation: 2,4-Dimethoxy-1-(methylsulfonyl)benzene sulfone.
Reduction: 2,4-Dimethoxy-1-(methylthio)benzene.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-1-(methylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the methylsulfonyl group can influence the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
1,3-Dimethoxy-4-(methylsulfonyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and properties.
2,4-Dimethoxy-1-(methylthio)benzene: Contains a methylthio group instead of a methylsulfonyl group, affecting its oxidation state and reactivity.
Uniqueness
2,4-Dimethoxy-1-(methylsulfonyl)benzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing methylsulfonyl group
Eigenschaften
CAS-Nummer |
38452-44-7 |
|---|---|
Molekularformel |
C9H12O4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2,4-dimethoxy-1-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S/c1-12-7-4-5-9(14(3,10)11)8(6-7)13-2/h4-6H,1-3H3 |
InChI-Schlüssel |
JQVBKXBFLDZQDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


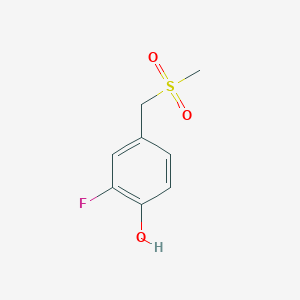
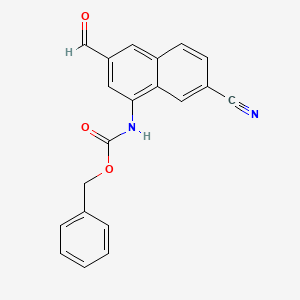
![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)

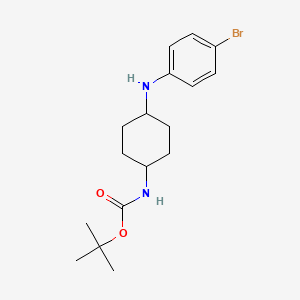
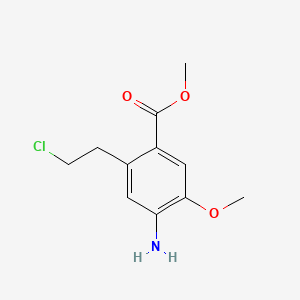
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
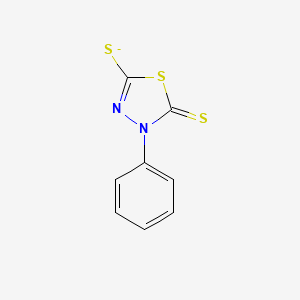

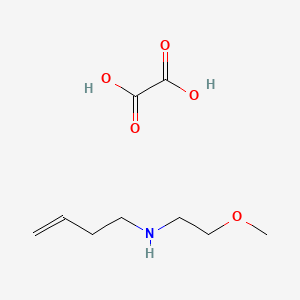
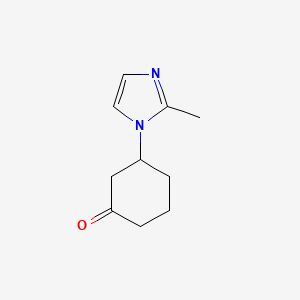
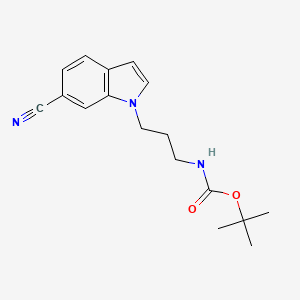

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
